(2S)-2-(adamantane-1-carbonylamino)propanoic acid
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Overview
Description
(2S)-2-(adamantane-1-carbonylamino)propanoic acid: is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its high stability and unique structural properties. The adamantane structure is often used in various fields of chemistry and materials science due to its rigidity and ability to enhance the properties of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the amidation of adamantane-1-carboxylic acid with (S)-2-aminopropanoic acid under Schotten-Baumann conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(adamantane-1-carbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carbonyl group in the compound.
Substitution: The compound can undergo substitution reactions where the adamantane moiety is replaced or modified with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the adamantane moiety .
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-(adamantane-1-carbonylamino)propanoic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and stability make it an ideal candidate for creating novel materials with enhanced properties .
Biology: In biological research, this compound is studied for its potential as a drug delivery agent. The adamantane moiety can enhance the lipophilicity and stability of pharmaceutical compounds, making them more effective in biological systems .
Medicine: In medicine, derivatives of this compound are explored for their antiviral and neuroprotective properties. The adamantane structure is known to improve the pharmacokinetic properties of drugs, leading to better therapeutic outcomes .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the creation of materials with high strength, stability, and functionality .
Mechanism of Action
The mechanism of action of (2S)-2-(adamantane-1-carbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. This can lead to various biological effects, such as antiviral activity or neuroprotection .
Comparison with Similar Compounds
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.
Uniqueness: (2S)-2-(adamantane-1-carbonylamino)propanoic acid is unique due to its specific combination of the adamantane moiety with an amino acid structure. This combination provides a balance of stability, lipophilicity, and biological activity that is not commonly found in other compounds .
Properties
IUPAC Name |
(2S)-2-(adamantane-1-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-8(12(16)17)15-13(18)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H,15,18)(H,16,17)/t8-,9?,10?,11?,14?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJILXAHMXXGCHL-PWFXGISBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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